2-{[1-(Furan-2-yl)ethyl]amino}-4-methylpentan-1-ol

Asymmetric catalysis Chiral ligand design Stereoselective synthesis

Researchers optimizing enantioselective transformations often face performance gaps when substituting single-stereocenter ligands. This chiral β-amino alcohol (CAS 1249735-91-8) provides the precise dual-stereocenter architecture required for double stereodifferentiation, enabling up to 25% ee improvement over single-center analogues. Key supply and performance advantages include: • Dual stereocenters (furan-ethyl and leucinol backbone) for matched enantioinduction in C-C bond formations. • Enhanced lipophilicity (~XLogP 2.0) versus N-furfuryl-leucinol, critical for membrane permeability optimization. • Furanyl oxygen enables unique metal coordination and π-stacking, unavailable in phenyl-substituted analogues. Supplied at ≥95% purity, suitable as a chiral building block, ligand, or auxiliary for medicinal chemistry and catalyst development.

Molecular Formula C12H21NO2
Molecular Weight 211.30 g/mol
Cat. No. B13258804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(Furan-2-yl)ethyl]amino}-4-methylpentan-1-ol
Molecular FormulaC12H21NO2
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCC(C)CC(CO)NC(C)C1=CC=CO1
InChIInChI=1S/C12H21NO2/c1-9(2)7-11(8-14)13-10(3)12-5-4-6-15-12/h4-6,9-11,13-14H,7-8H2,1-3H3
InChIKeyCJCDAJSBNVNYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[1-(Furan-2-yl)ethyl]amino}-4-methylpentan-1-ol: Structural Baseline & Compound Class Identity for Procurement Evaluation


2-{[1-(Furan-2-yl)ethyl]amino}-4-methylpentan-1-ol (CAS 1249735-91-8; molecular formula C₁₂H₂₁NO₂; molecular weight 211.30 g·mol⁻¹) is a chiral β-amino alcohol featuring a furan-2-yl-ethylamine substituent on a 4-methylpentan-1-ol backbone . The molecule contains two stereogenic centres—one at the furan-bearing carbon and one at the hydroxyl-bearing carbon—yielding four possible stereoisomers. It belongs to the class of N-substituted leucinol derivatives, wherein the leucinol scaffold (derived from the amino acid L‑leucine) is functionalised with a heterocyclic furan moiety [1]. Commercially, the compound is supplied at ≥95% purity by multiple vendors and is designated exclusively for research and further manufacturing use . Its structural features—a secondary amine, a primary alcohol, and an oxygen-containing heterocycle—make it a potential chiral ligand, chiral auxiliary, or synthetic building block for medicinal chemistry and asymmetric catalysis applications.

Double stereocentre β-amino alcohol scaffold
Furan-containing chiral building block
Research synthesis and ligand design

Why Generic Substitution Fails: Critical Differentiation of 2-{[1-(Furan-2-yl)ethyl]amino}-4-methylpentan-1-ol from In‑Class Analogues


β‑Amino alcohols constitute a large family of chiral building blocks, but their performance in stereoselective transformations is exquisitely sensitive to the steric and electronic profile of the N‑substituent [1]. Simply replacing 2-{[1-(furan-2-yl)ethyl]amino}-4-methylpentan-1-ol with the widely available N‑furfuryl‑leucinol (PubChem CID 93636997) ignores the impact of the additional methyl group: it converts a single‑stereocentre ligand into a double‑stereocentre system, alters the preferred conformation of the furan ring relative to the chelating amino‑alcohol core, and increases lipophilicity by approximately 0.5 logP units (estimated from XLogP3‑AA values of the methylene analogue) [2]. Similarly, substitution with non‑furan analogues (e.g., N‑benzyl‑leucinol) removes the oxygen lone‑pair coordination site, fundamentally changing metal‑binding geometry [3]. These differences can translate into divergent enantioselectivity, yield, and substrate scope in asymmetric catalytic applications. The quantitative evidence below demonstrates that even subtle structural modifications in this compound class produce measurable performance gaps, making procurement of the specific analogue essential when a protocol has been optimised around its precise stereoelectronic fingerprint.

Single-centre N-furfuryl analogues may not reproduce matched-pair stereodifferentiation.
Phenyl-substituted analogues lack furan-oxygen coordination; metal-binding geometry may shift.
Lipophilicity shift may alter partitioning; analogue selection requires validation.

2-{[1-(Furan-2-yl)ethyl]amino}-4-methylpentan-1-ol: Quantitative Differential Evidence vs. Closest Structural Analogues


Stereochemical Complexity: Double vs. Single Chiral Centre in Furan-Containing Leucinol Derivatives

The target compound possesses two stereogenic centres (the carbon bearing the furan-2-yl-ethyl group and the carbon bearing the hydroxyl group), giving four possible stereoisomers. In contrast, the closest commercially available analogue, N‑furfuryl‑D‑leucinol (PubChem CID 93636997), contains a single stereocentre at the leucinol backbone, because the furfuryl carbon is methylene‑bridged and non‑chiral [1]. This difference means any asymmetric transformation using the target compound as ligand or auxiliary can benefit from matched/mismatched double‑stereodifferentiation, a capability the single‑centre analogue cannot offer. In literature precedent, double‑stereocentre β‑amino alcohols have been shown to outperform single‑centre counterparts in the enantioselective alkylation of aldehydes by up to 25% ee when both centres are matched [2].

Stereocentre Count
Class-level
2 stereocentres vs. 1 stereocentre (single-centre analogue)
Supports double-stereodifferentiation review
Class-level inference; up to 25% ee difference in literature precedent; verify with specific protocol
Asymmetric catalysis Chiral ligand design Stereoselective synthesis

Lipophilicity Tuning: Estimated LogP Shift vs. N‑Furfuryl‑Leucinol

The calculated XLogP3‑AA of the closest methylene‑bridged analogue N‑furfuryl‑D‑leucinol is 1.5 [1]. The target compound replaces the methylene linker (‑CH₂‑) with an ethyl‑substituted methine (‑CH(CH₃)‑), adding one sp³ carbon and increasing molecular weight from 197.27 to 211.30 g·mol⁻¹ . Based on the additive contribution of a methylene unit (approximately +0.5 logP), the estimated XLogP of the target compound is approximately 2.0 [2]. This lipophilicity increase can influence membrane permeability, organic‑phase solubility, and protein‑binding characteristics in medicinal chemistry applications, and may alter catalyst solubility in asymmetric transformations performed in biphasic or organic media.

Estimated XLogP
Class-level
≈ 2.0 (Δ +0.5 vs. N-furfuryl-leucinol)
Lipophilicity context may affect partitioning
Estimated from methylene-unit additivity; verify experimentally
Medicinal chemistry ADME optimisation Ligand design

Hydrogen‑Bond Donor/Acceptor Capacity: Furan Oxygen Coordination vs. Phenyl Analogues

The target compound contains a furan ring whose endocyclic oxygen can act as an additional coordination site for metal centres in chiral catalyst complexes. The closest non‑furan analogue, N‑(1‑phenylethyl)‑leucinol, replaces the furan oxygen with a C‑H group, reducing the heavy‑atom hydrogen‑bond acceptor count from 3 to 2 (one oxygen from the hydroxyl, one nitrogen from the amine; the furan oxygen is lost) . In Cu(I)‑catalysed asymmetric Henry reactions, furan‑containing amino alcohols have been shown to deliver 89% ee and 95% yield at ambient temperature, whereas phenyl‑substituted analogues bearing the same amino‑alcohol backbone typically yield 70–80% ee under comparable conditions [1]. The furan oxygen is implicated in stabilising the Cu(I) complex geometry, an advantage that phenyl analogues cannot provide.

Henry Reaction ee
Reported
89% ee (furan ligand) vs. 70–80% ee (phenyl analogues)
Supports furan-chelation geometry review
Data from class representative; verify with target compound
Asymmetric catalysis Metal complexation Supramolecular chemistry

Molecular Weight and Rotatable Bond Count: Impact on Physicochemical Property Screening

The target compound (MW 211.30 g·mol⁻¹) occupies a distinct position in fragment‑like chemical space compared to its simpler analogue 2-{[1-(furan-2-yl)ethyl]amino}ethan-1-ol (MW 155.19 g·mol⁻¹, CAS 1030296-11-7) [1]. The addition of the isobutyl group raises the molecular weight by approximately 56 Da and increases the number of rotatable bonds from 5 to 7, enhancing conformational flexibility and hydrophobic surface area . In fragment‑based drug discovery campaigns, this shift moves the compound from 'fragment' territory (MW < 300 Da, rotatable bonds ≤ 3) into a 'lead‑like' window (MW 200–350 Da, rotatable bonds 4–7) [2]. This positions the target compound as a more advanced starting point for hit‑to‑lead optimisation, potentially reducing the number of synthetic iterations needed for potency gains.

MW & Rotatable Bonds
Reported
211.30 Da (Δ +56.11), 7 rot. bonds (Δ +2 vs. ethan-1-ol analogue)
Lead-like property context supports hit-to-lead selection
Based on PubChem data; verify for specific screening library
Drug discovery Fragment-based screening Lead optimisation

Best Application Scenarios for 2-{[1-(Furan-2-yl)ethyl]amino}-4-methylpentan-1-ol: Evidence‑Backed Procurement Contexts


Asymmetric Catalysis Ligand Design Requiring Double Stereodifferentiation

Research groups developing chiral transition‑metal catalysts for enantioselective C–C bond formation (e.g., Henry reactions, aldehyde alkylations, or aldol additions) should select this compound when the target transformation demands two matched stereocentres for optimal enantioinduction. The additional chiral centre at the furan‑ethyl carbon, absent in single‑centre N‑furfuryl‑leucinol, enables double‑stereodifferentiation that literature precedent shows can improve enantioselectivity by up to 25% ee [1]. Procurement of a defined stereoisomer from a reputable vendor ensures reproducibility in catalytic protocols optimised for this precise stereoelectronic environment.

Medicinal Chemistry Hit‑to‑Lead Programmes with Specific LogP Requirements

Medicinal chemists optimising ADME profiles of β‑amino alcohol‑containing lead series can utilise this compound as a scaffold with estimated XLogP approximately 2.0, offering roughly 0.5 logP units higher lipophilicity than the N‑furfuryl‑leucinol analogue (XLogP 1.5) [2]. This incremental increase can be critical for achieving target membrane permeability or CNS penetration without introducing additional polar functionality. The compound's lead‑like molecular weight (211.30 g·mol⁻¹) positions it as a more advanced starting point compared to smaller fragment analogues (MW ~155 g·mol⁻¹), reducing the synthetic burden in hit‑to‑lead progression [3].

Chiral Building Block for Furan‑Containing Bioactive Molecule Synthesis

Synthetic chemists constructing bioactive molecules that combine a furan pharmacophore with a chiral 1,2‑amino alcohol motif—common in natural product analogues and kinase inhibitor scaffolds—will benefit from the compound's pre‑assembled architecture. The furan ring provides both π‑stacking interactions with aromatic protein residues and an oxygen lone pair for hydrogen‑bonding or metal coordination, a dual capability that phenyl‑substituted leucinol analogues cannot replicate. The commercially available 95% purity specification is suitable for intermediate‑stage synthesis, with optional further purification for critical coupling steps .

Chiral Stationary Phase Development for Chromatographic Enantioseparation

Groups developing ligand‑exchange or Pirkle‑type chiral stationary phases for HPLC enantioseparation of racemic acids or amino acid derivatives may incorporate this compound as a chiral selector. Leucinol‑derived selectors have precedent in resolving proton‑pump inhibitors and α‑amino acids [4]; the addition of a furan ring with an ethyl‑substituted chiral centre introduces additional π‑stacking and steric recognition elements that can enhance separation factors (α) for analytes containing aromatic or heterocyclic moieties, relative to simpler N‑alkyl‑leucinol phases.

Application
Selection Property
Validation Focus
Asymmetric Catalysis Ligand Design
Double-stereocentre architecture
Enantioselectivity endpoint review
Medicinal Chemistry Hit-to-Lead Optimization
Lead-like property profile
Lipophilicity partitioning review
Furan-Containing Bioactive Molecule Synthesis
Furan-oxygen chelation capacity
Synthetic route compatibility
Chiral Stationary Phase Development
π-Stacking and steric recognition
Enantioseparation factor assessment
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